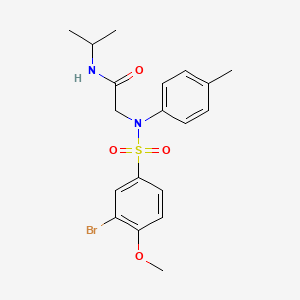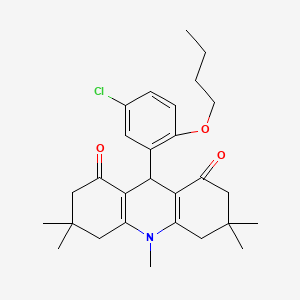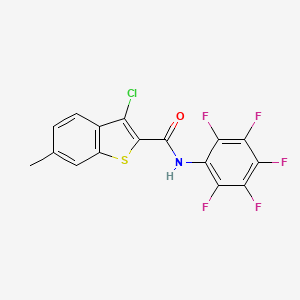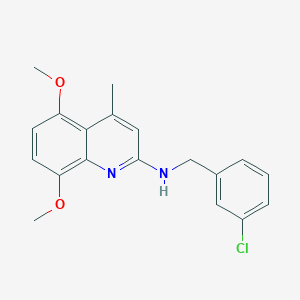![molecular formula C22H23NO2 B5252806 N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B5252806.png)
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide is a compound belonging to the class of amidoalkyl-2-naphthol derivatives. These compounds are known for their diverse biological activities and are often used as key intermediates in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide typically involves the reaction of 2-hydroxynaphthaldehyde with an appropriate amine and a secondary amide under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include the preparation of intermediates followed by their condensation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or amide groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted naphthalenes .
Applications De Recherche Scientifique
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-bromophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide
- N-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitrile
- N2, N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide
Uniqueness
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a naphthalene ring with an amidoalkyl group makes it a versatile intermediate in organic synthesis and a promising candidate for various scientific applications .
Propriétés
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-14(2)22(25)23-21(17-10-8-15(3)9-11-17)20-18-7-5-4-6-16(18)12-13-19(20)24/h4-14,21,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNBYMSGDQQTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[benzyl(propan-2-yl)amino]pent-3-yn-2-ol;hydrochloride](/img/structure/B5252726.png)
![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5252727.png)


![[1-({1-[(6-chloro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5252744.png)
![4-(1H-1,2,3,4-TETRAZOL-1-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B5252757.png)
![1-(3-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5252768.png)
![1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5252775.png)

![N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide](/img/structure/B5252790.png)
![10-hexadecyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5252798.png)
![(1R,2R)-1'-(6-methylpyridazin-3-yl)-1-morpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5252814.png)
![6-[cyclohexyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5252831.png)

